3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine
Overview
Description
3-(2,3,3-Trimethylbutyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine typically involves the reaction of 2,3,3-trimethylbutylamine with a suitable pyrazole precursor. One common method is the condensation of 2,3,3-trimethylbutylamine with 3,5-dichloropyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2,3,3-Trimethylbutyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
3-(2,3,3-Trimethylbutyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,2,3-Trimethylbutane: A hydrocarbon with a similar branched structure but lacking the pyrazole ring.
Tetramethylbutane: Another branched hydrocarbon with a different arrangement of methyl groups.
Triptane: A highly branched alkane used as an anti-knock additive in aviation fuels.
Uniqueness
3-(2,3,3-Trimethylbutyl)-1H-pyrazol-5-amine is unique due to the presence of both the 2,3,3-trimethylbutyl group and the pyrazole ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler hydrocarbons or other pyrazole derivatives. The compound’s structure allows for specific interactions with biological targets, making it a valuable molecule for research and development in various fields.
Biological Activity
3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bulky trimethylbutyl substituent that may influence its interaction with biological targets, leading to various therapeutic effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : Approximately 206.29 g/mol
This compound's unique structural characteristics are believed to contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may exert anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways. Additionally, it has been suggested that this compound could modulate receptor signaling pathways, which is crucial for its therapeutic potential in various conditions characterized by inflammation and infection .
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent. Its mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in the inflammatory response . This activity positions it as a potential therapeutic agent for treating inflammatory diseases.
Study on Antioxidant Activity
In a study assessing the antioxidant properties of pyrazole derivatives, including this compound, significant reductions in oxidative stress markers were observed in treated cells compared to controls. This suggests that the compound may protect against oxidative damage by scavenging free radicals .
Erythrocyte Alteration Study
A comparative study involving the exposure of erythrocytes from Clarias gariepinus (African catfish) to 4-nonylphenol demonstrated that treatment with pyrazole derivatives significantly reduced erythrocyte malformations. The percentage of altered erythrocytes was notably lower in groups treated with this compound compared to those exposed solely to the toxic compound .
Treatment Group | Altered Erythrocytes (%) |
---|---|
Control | 1 ± 0.3 |
4-Nonylphenol | 40.3 ± 4.87 |
Pyrazole Treated | 12 ± 1.03 |
Properties
IUPAC Name |
5-(2,3,3-trimethylbutyl)-1H-pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-7(10(2,3)4)5-8-6-9(11)13-12-8/h6-7H,5H2,1-4H3,(H3,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWZQJWLAVUWMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=NN1)N)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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